Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a keto group at position 2 and a methyl ester at position 2. Its molecular formula is C₁₁H₁₃NO₃, derived from the parent carboxylic acid (C₁₀H₁₁NO₃, MW 193.20 g/mol) by esterification . The compound is synthesized via multicomponent reactions, such as the Hantzsch-type condensation, often catalyzed by transition metals (e.g., ZrOCl₂·8H₂O) or ionic liquids . It serves as a precursor for bioactive derivatives, particularly in anticancer and antimicrobial research, owing to the structural flexibility of the hexahydroquinoline scaffold .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
XBXOQUNYOXZFJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150 to 160°C . This method provides a straightforward and efficient route to the target compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily adapted to industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding . This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Ester Groups and Substituents
- Ester Choice : Methyl esters (e.g., parent compound) offer moderate polarity, while ethyl (e.g., CAS 1170812-59-5 ) or isopropyl esters (Compound 36 ) increase lipophilicity, enhancing blood-brain barrier penetration.
- Substituent Effects :
- Position 4 : Aromatic groups (e.g., 4-(4-chlorophenyl) in ) improve π-π stacking with biological targets.
- Position 6 : Methyl or dimethyl groups (e.g., ) enhance steric stability, reducing metabolic degradation.
- Position 2 : Keto groups are critical for hydrogen bonding; analogs with dioxo groups (e.g., Methyl 2,5-dioxo-..., ) showed reduced bioavailability due to higher polarity.
Biological Activity
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a unique hexahydroquinoline structure. The molecular formula is , and it features a carboxylate group that may play a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.23 g/mol |
| CAS Number | 1249049-37-3 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of hexahydroquinoline have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the inherent cytotoxicity of synthesized hexahydroquinoline derivatives against MCF-7 (breast cancer), A-549 (lung cancer), and K562 (leukemia) cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range .
- Specifically, compounds A1 and A2 were noted for their ability to induce apoptosis in drug-resistant cancer cells by blocking P-glycoprotein (P-gp) efflux, a major mechanism of multidrug resistance .
-
Mechanism of Action :
- The mechanism by which these compounds exert their cytotoxic effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Flow cytometric analyses revealed that the most effective derivatives led to significant changes in cell cycle distribution and increased apoptotic markers in resistant cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- P-glycoprotein Inhibition : By inhibiting P-glycoprotein activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells.
- Induction of Apoptosis : Many derivatives have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 5-Oxo-Hexahydroquinoline Derivatives | High cytotoxicity against MCF-7 | P-gp inhibition |
| Tetrahydroquinoline Counterparts | Moderate activity | Apoptosis induction |
| Methyl 2-oxo-Hexahydroquinoline Derivatives | Variable; dependent on substitutions | Cell cycle arrest and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
